6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]-7H-purine
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Overview
Description
6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]-7H-purine is a compound that features a pyrrolidine ring substituted with two fluorine atoms at the 3 and 4 positions, and a purine ring
Preparation Methods
The synthesis of 6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]-7H-purine typically involves the construction of the pyrrolidine ring followed by its functionalization and subsequent attachment to the purine ring. The synthetic routes often start with commercially available precursors and involve multiple steps, including cyclization, fluorination, and coupling reactions. Industrial production methods may employ optimized reaction conditions to maximize yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and scalability.
Chemical Reactions Analysis
6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]-7H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and temperature control. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]-7H-purine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions of fluorinated compounds with biological systems.
Industry: It can be used in the production of materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]-7H-purine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interference with cellular processes.
Comparison with Similar Compounds
Similar compounds to 6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]-7H-purine include other fluorinated pyrrolidine derivatives and purine analogs. These compounds may share similar structural features but differ in their specific substitutions and functional groups. The uniqueness of this compound lies in its specific configuration and the presence of both fluorine atoms and the purine ring, which can confer distinct properties and applications.
Some similar compounds include:
- 3,4-difluoropyrrolidine
- Purine derivatives with different substituents
- Other fluorinated heterocycles
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-[(3R,4S)-3,4-difluoropyrrolidin-1-yl]-7H-purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N5/c10-5-1-16(2-6(5)11)9-7-8(13-3-12-7)14-4-15-9/h3-6H,1-2H2,(H,12,13,14,15)/t5-,6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNNZVDTTYYDJY-OLQVQODUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C2=NC=NC3=C2NC=N3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CN1C2=NC=NC3=C2NC=N3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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